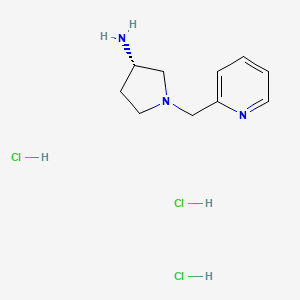![molecular formula C17H13ClN2OS B2748975 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether CAS No. 477857-67-3](/img/structure/B2748975.png)
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C13H8ClNO3S . The InChI code is 1S/C13H8ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 293.73 . Its melting point is between 118-120 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Derivatives : The compound has been used as a starting material in the synthesis of various derivatives. For example, ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate and related compounds were synthesized from it, showing different structural features and hydrogen-bond interactions in their crystal structures (Stolarczyk et al., 2018).
Catalysis in Organic Synthesis : The compound has been used in catalytic reactions. For instance, a study reported the rhodium complex-catalyzed reaction of aryl methyl ethers and thioesters using derivatives of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether, producing aryl esters and methyl sulfides (Arisawa et al., 2012).
Polymer Synthesis : The structural motif of this compound has been utilized in synthesizing polymers. For example, novel polyimides with enhanced properties were synthesized using a derivative of this compound, showing improved solubility, thermal stability, and mechanical properties (Guan et al., 2014).
Biomedical Research
Antitumor Agents : Certain derivatives synthesized from this compound have been evaluated for their cytotoxic activity against various cancer cell lines. This suggests potential applications in the development of new antitumor agents (Stolarczyk et al., 2018).
Thymidylate Synthase Inhibitors : Derivatives of this compound have been synthesized as potential inhibitors of thymidylate synthase. This enzyme is a target in cancer therapy, indicating the compound’s potential in developing novel cancer treatments (Gangjee et al., 1996).
Material Science
Polymer Applications : In material science, derivatives of this compound have been used to create polymers with specific properties like high thermal stability, solubility in polar solvents, and potential for use in advanced material applications (Guan et al., 2014).
Optical Properties : Polymers derived from this compound have demonstrated interesting optical properties, such as high refractive indices and transparency, making them suitable for applications in optics and photonics (Guan et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-methoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-21-15-11-19-16(12-5-3-2-4-6-12)20-17(15)22-14-9-7-13(18)8-10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEXYZFVVGNFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2748894.png)
![(1R,9R,16S,16aR)-4-amino-12-oxo-1,9,10,12,16,16a-hexahydro-2H,8H-9,16-methanopyrido[2',1':4,5][1,5]diazocino[1,2-a]quinoline-1-carboxylic acid](/img/structure/B2748897.png)

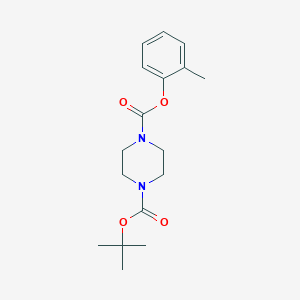
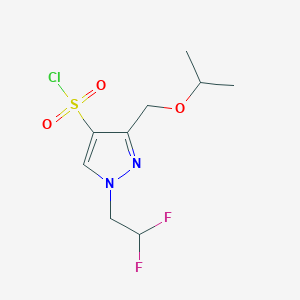
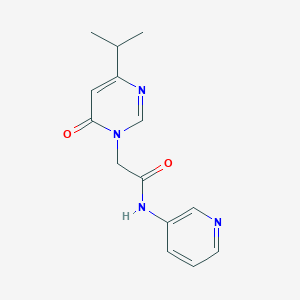
![N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)
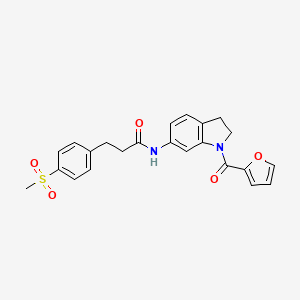
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)

